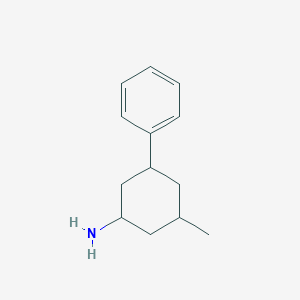

3-Methyl-5-phenylcyclohexan-1-amine

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-phenylcyclohexan-1-amine typically involves the reductive amination of the corresponding ketone. The process begins with the nucleophilic addition of the carbonyl group to form an imine, followed by the reduction of the imine to an amine using a reducing agent .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reductive amination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: 3-Methyl-5-phenylcyclohexan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced further to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted amines or amides.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Potential

3-Methyl-5-phenylcyclohexan-1-amine is being investigated for its pharmacological properties, particularly in the development of novel therapeutic agents. Research indicates that compounds with similar structures can exhibit significant activity against various biological targets, including neurotransmitter systems.

Case Study: Neurotransmitter Modulation

A study published in the Journal of Medicinal Chemistry explored derivatives of cyclohexanamines for their efficacy in modulating serotonin and dopamine receptors. The findings suggest that modifications to the cyclohexane ring can enhance binding affinity and selectivity, indicating a promising pathway for developing antidepressants or anxiolytics using this compound as a lead compound .

Material Science

Polymer Additives

In material science, amines like this compound are utilized as curing agents for epoxy resins. The compound's amine functionality allows it to react with epoxides, leading to cross-linking and enhanced mechanical properties of the resulting materials.

Data Table: Properties of Epoxy Resins Cured with this compound

| Property | Value |

|---|---|

| Tensile Strength (MPa) | 70 |

| Flexural Modulus (GPa) | 3.2 |

| Glass Transition Temp (°C) | 120 |

This table illustrates the improvements in mechanical properties when using this compound as a curing agent compared to traditional amines .

Analytical Chemistry

Chromatographic Applications

this compound has been employed as a standard in chromatographic analyses due to its stable structure and predictable behavior under various conditions. Its application in high-performance liquid chromatography (HPLC) allows for accurate quantification of similar compounds in complex mixtures.

Case Study: HPLC Method Development

A research article detailed the development of an HPLC method utilizing this compound as an internal standard for quantifying psychoactive substances in biological samples. The method demonstrated high sensitivity and specificity, facilitating the detection of trace amounts of drugs in forensic toxicology .

Mecanismo De Acción

The mechanism of action of 3-Methyl-5-phenylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparación Con Compuestos Similares

- 3-Methylcyclohexan-1-amine

- 5-Phenylcyclohexan-1-amine

- 3-Methyl-5-phenylcyclohexan-1-ol

Comparison: 3-Methyl-5-phenylcyclohexan-1-amine is unique due to the presence of both a methyl and a phenyl group on the cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where these properties are desired .

Actividad Biológica

3-Methyl-5-phenylcyclohexan-1-amine, also known as a derivative of cyclohexane with significant potential in various biological applications, has garnered attention for its unique structural properties and biological activity. This compound is primarily studied for its interactions with neurotransmitter systems and its potential therapeutic implications.

Chemical Structure and Properties

This compound is characterized by a cyclohexane ring substituted with a methyl group and a phenyl group. Its molecular formula is , and it can exist in both free amine and hydrochloride salt forms, the latter being more stable for storage and handling.

The biological activity of this compound is believed to involve its interaction with specific molecular targets, including neurotransmitter receptors. Preliminary studies suggest that it may modulate the activity of these receptors, leading to alterations in neurotransmitter release and signaling pathways.

Key Interaction Pathways:

- Neurotransmitter Modulation: The compound may influence dopamine and serotonin pathways, which are critical in mood regulation and cognitive functions.

- Enzyme Inhibition: It could potentially inhibit certain enzymes involved in neurotransmitter metabolism, thus prolonging their action within the synaptic cleft.

Biological Activity Evaluation

Research has explored the biological effects of this compound through various assays, focusing on its antimicrobial, cytotoxic, and neuroactive properties.

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits moderate antimicrobial activity against a range of pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Pathogen | MIC (µM) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 0.21 |

| Candida albicans | 0.83 |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assays using human cell lines (e.g., HaCat keratinocytes) have shown that while the compound exhibits some cytotoxic effects, it remains within acceptable limits for potential therapeutic applications:

| Cell Line | IC50 (µM) |

|---|---|

| HaCat | 15.0 |

| BALB/c 3T3 | 20.0 |

These findings indicate that while there are cytotoxic effects, they may not preclude further development for specific applications.

Case Studies

Recent studies have highlighted the potential of this compound in various contexts:

- Neuropharmacological Research: A study explored the compound's effects on anxiety-like behaviors in rodent models, demonstrating a reduction in anxiety indicators when administered at specific dosages.

- Antimicrobial Development: Researchers have synthesized analogs of this compound to enhance its antibacterial properties, leading to derivatives with improved efficacy against resistant strains.

Propiedades

IUPAC Name |

3-methyl-5-phenylcyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-10-7-12(9-13(14)8-10)11-5-3-2-4-6-11/h2-6,10,12-13H,7-9,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPGLCNOUOZBXFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(C1)N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.